POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

Catalog No.
S1822963
CAS No.
160894-98-4
M.F
C6H9ClN2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

CAS Number

160894-98-4

Product Name

POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

Molecular Formula

C6H9ClN2

Molecular Weight

0

Synonyms

POLY(2-(2/'-5/'-BIS(2 -ETHYLHEXYLOXY)

Light-emitting polymer. More stable to photooxidation than other substituted PPV derivatives.

Poly[2-(2',5'-bis(2″-ethylhexyloxy)phenyl)-1,4-phenylenevinylene] (BEHP-PPV), CAS 160894-98-4, is a highly soluble, light-emitting conjugated polymer engineered for advanced optoelectronics and photonics. Structurally distinguished by its bulky bis(2-ethylhexyloxy)phenyl side chains, BEHP-PPV overcomes the intractability of unsubstituted poly(p-phenylenevinylene) (PPV) by providing excellent solubility in standard industrial solvents such as toluene, xylene, and tetrahydrofuran (THF) [1]. This molecular architecture not only enables direct solution-processing techniques like spin-coating and inkjet printing without the need for high-temperature precursor conversion, but also yields a characteristic blue-green to green fluorescence (λem ~476 nm in toluene) [1]. Consequently, BEHP-PPV serves as a critical active layer material for polymer light-emitting diodes (PLEDs), ultrafast optical modulators, and fluorescent nanoscale probes where both processability and baseline optical performance are non-negotiable [2].

Research Fit

Solubility Soluble in THF, chloroform, xylene for solution processing
Emission Intrinsic green photoluminescence for colour-tuned OLEDs
Stability Reported photooxidation resistance under ambient conditions
Interface Favourable HOMO alignment with PEDOT:PSS anode layers

Generic substitution of BEHP-PPV with more ubiquitous in-class alternatives, such as MEH-PPV or unsubstituted PPV, frequently leads to catastrophic failures in device longevity and high-frequency performance. Unsubstituted PPVs are inherently insoluble, forcing manufacturers to rely on thermal elimination of sulfonium precursor polymers at temperatures exceeding 200 °C, which severely limits substrate compatibility and increases thermal budgets [1]. While MEH-PPV resolves the solubility issue, it remains highly susceptible to rapid photooxidation under ambient or operational excitation, leading to immediate photobleaching and exciton quenching [2]. Furthermore, standard PPV derivatives typically exhibit slower photoluminescence lifetimes, rendering them incapable of supporting the >500 MHz modulation bandwidths required for next-generation visible light communication (VLC) [3]. For procurement teams, selecting BEHP-PPV is essential when the application demands a combination of direct solution processability, extended photo-oxidative stability, and ultrafast emission kinetics that generic analogs cannot provide.

Substitution Risk

BEHP-PPV Green emission profile; ambient-stable solutions
MEH-PPV Orange-red emission; requires dark handling
BEHP-PPV Near-zero hole injection barrier with PEDOT:PSS
MEH-PPV Higher barrier may shift turn-on voltage
BEHP-PPV Narrower molecular weight distribution (PDI context)
MEH-PPV Broader PDI may affect batch reproducibility

Resistance to Photooxidation and Photobleaching

Under continuous irradiation, the bulky side chains of BEHP-PPV provide significant steric shielding to the conjugated backbone, drastically reducing the rate of photooxidation compared to standard derivatives. While MEH-PPV bleaches almost instantly under intense excitation conditions, BEHP-PPV maintains continuous fluorescence, showing only a steady decline after 60 minutes of continuous irradiation [1].

Evidence DimensionFluorescence retention under continuous UV irradiation
Target Compound DataBEHP-PPV: Steady decline begins only after 60 minutes
Comparator Or BaselineMEH-PPV: Bleaches almost instantly
Quantified Difference>60x delay in the onset of severe photobleaching
ConditionsThin films subjected to continuous excitation under ambient conditions

Ensures prolonged operational lifetimes for PLEDs and reliable signal stability in continuous-wave bioimaging applications.

Photooxidation Stability
Head-to-head
Reported higher stability under ambient light vs. MEH-PPV; solutions do not require dark handling
Supports ambient process workflows
Qualitative ranking; lifetime data to verify

Ultrafast Modulation Bandwidth for Optoelectronics

For visible light communication (VLC) and high-speed data links, the photoluminescence lifetime of the polymer dictates the maximum data transmission rate. BEHP-PPV demonstrates an exceptionally fast emission decay, translating to a -3 dB modulation bandwidth of 574 MHz, which outperforms the 490 MHz bandwidth of the standard MEH-PPV comparator [1].

Evidence Dimension-3 dB modulation bandwidth
Target Compound DataBEHP-PPV: 574 MHz
Comparator Or BaselineMEH-PPV: 490 MHz
Quantified Difference17% higher modulation bandwidth
ConditionsNear-UV-pumped polymer films used as ultrafast color converters

Critical for engineers designing gigabit-per-second visible light communication (VLC) networks and smart solid-state lighting.

Emission Wavelength
Head-to-head
PL peak ~537 nm (BEHP-PPV) vs. ~590 nm (MEH-PPV)
Enables green OLED without colour conversion
~53 nm blue shift; solution λem ~476 nm

Aqueous Nanoparticle Formulation Compatibility

Hydrophobic conjugated polymers often suffer from aggregation-induced quenching or the generation of electronic defects when dispersed in water. BEHP-PPV uniquely supports miniemulsion processing to form highly stable, PEG-capped nanospheres with an average diameter of 13 nm, fully retaining the photophysical properties of the bulk polymer without generating mid-gap electronic defects [1].

Evidence DimensionNanoparticle size and optical defect generation
Target Compound DataBEHP-PPV: 13 nm stable nanospheres with preserved bulk fluorescence
Comparator Or BaselineStandard hydrophobic PPVs: Prone to aggregation and severe quantum yield quenching in aqueous media
Quantified DifferenceEnables <15 nm defect-free aqueous dispersion
ConditionsMiniemulsion route using poly(ethylene glycol) capping for intracellular delivery

Allows procurement for biomedical research where stable, ultra-small, and bright fluorescent probes are required for intracellular imaging.

Hole Injection Barrier
Head-to-head
HOMO ~5.1 eV (BEHP-PPV) vs. ~5.3 eV (MEH-PPV); PEDOT:PSS workfunction ~5.1 eV
Near-zero barrier with PEDOT:PSS anode
Reduced ohmic losses; may lower turn-on voltage

Direct Solution Processability vs. Precursor Routes

The synthesis and deposition of unsubstituted PPV requires a soluble sulfonium precursor that must be thermally converted at >200 °C, limiting the use of flexible plastic substrates. The bis(2-ethylhexyloxy)phenyl functionalization in BEHP-PPV yields high solubility in xylene, THF, and chloroform, allowing direct spin-coating of the fully conjugated polymer at room temperature [1].

Evidence DimensionProcessing temperature and solvent compatibility
Target Compound DataBEHP-PPV: Soluble in standard organics, room-temperature deposition
Comparator Or BaselineUnsubstituted PPV: Insoluble, requires >200 °C thermal conversion
Quantified DifferenceEliminates high-temperature annealing step (>200 °C reduction in thermal budget)
ConditionsThin-film fabrication for organic electronics

Lowers manufacturing complexity and enables compatibility with temperature-sensitive flexible substrates in roll-to-roll printing.

Solution Processability
Class-level
Soluble in THF, chloroform, xylene; unsubstituted PPV insoluble
Enables spin-coating and printing methods
Class-level differentiation from unsubstituted PPV
ASE Energy Transfer
Head-to-head
Copolymer ASE at 560 nm via BEHP→MEH-PPV energy transfer; benchmarked against Rh B, Rh 6G
Enables laser/ASE photonic applications
Pumped at 355 nm; not achievable with MEH-PPV alone
Molecular Weight Control
Cross-study comparable
Mn 9k–58k g/mol; PDI 2.9–3.9 vs. MEH-PPV PDI ~6
Narrower distribution supports batch consistency
Defect density adjustable via polymerization temperature

Solution-Processed Polymer Light-Emitting Diodes (PLEDs)

Because BEHP-PPV is highly soluble in standard solvents like xylene and avoids the >200 °C thermal conversion required for unsubstituted PPV, it is the optimal active layer for PLEDs manufactured on flexible, temperature-sensitive substrates [1].

Visible Light Communication (VLC) and High-Speed Data Links

Leveraging its exceptional 574 MHz modulation bandwidth—surpassing standard MEH-PPV—BEHP-PPV is highly recommended as an ultrafast color converter in near-UV-pumped white-light emitters for gigabit-speed optical wireless networks [2].

Intracellular Bioimaging Probes

Due to its resistance to rapid photooxidation and its ability to be processed into stable 13 nm PEG-capped nanospheres without losing bulk fluorescence, BEHP-PPV is highly suited for long-term, high-resolution live-cell imaging where standard organic dyes quickly photobleach [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Green-emitting polymer OLEDs
Intrinsic green PL emission
Colour coordinate stability; no conversion layer needed
PEDOT:PSS anode OLEDs
Favourable HOMO alignment with PEDOT:PSS
Hole injection barrier and turn-on voltage
Ambient-stable solution-processed devices
Photooxidation resistance under ambient light
Process yield and film quality in standard lab conditions
Organic laser and ASE research
Energy-donor capability in copolymer systems
ASE threshold, peak wavelength, and photostability

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